molecular formula C18H18N2O4S B2941187 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenethylpropanamide CAS No. 899757-22-3

3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenethylpropanamide

Cat. No.: B2941187
CAS No.: 899757-22-3
M. Wt: 358.41
InChI Key: LCEVHXRGLSNNBE-UHFFFAOYSA-N
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Description

3-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenethylpropanamide (CAS: 899757-22-3, molecular formula: C₁₈H₁₈N₂O₄S, molecular weight: 358.4) is a synthetic sultam derivative featuring a benzoisothiazole-1,1-dioxide core substituted with a propanamide-phenethyl group. Its physicochemical properties, such as solubility and stability, are influenced by the electron-withdrawing dioxido group and the aromatic phenethyl moiety .

Properties

IUPAC Name

N-(2-phenylethyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c21-17(19-12-10-14-6-2-1-3-7-14)11-13-20-18(22)15-8-4-5-9-16(15)25(20,23)24/h1-9H,10-13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCEVHXRGLSNNBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenethylpropanamide typically involves the condensation of 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-acetic acid with N-phenethylpropanamide under carefully controlled reaction conditions. The process may involve the use of coupling agents like EDC (ethyl(dimethylaminopropyl)carbodiimide) and catalytic amounts of DMAP (4-dimethylaminopyridine) to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the compound can be synthesized using continuous flow reactors that allow for precise control over temperature, pressure, and reaction time. These reactors facilitate the large-scale production of the compound with consistent quality and high throughput, ensuring it meets regulatory standards for pharmaceutical and chemical applications.

Chemical Reactions Analysis

Types of Reactions

3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenethylpropanamide can undergo various chemical reactions, including:

  • Oxidation: : Conversion to its corresponding sulfone derivative.

  • Reduction: : Reduction to the sulfide form under mild conditions.

  • Substitution: : Electrophilic substitution reactions facilitated by the benzisothiazolone core.

Common Reagents and Conditions

  • Oxidation: : Common reagents include hydrogen peroxide or m-chloroperbenzoic acid under acidic conditions.

  • Reduction: : Sodium borohydride or lithium aluminum hydride under anhydrous conditions.

  • Substitution: : Anhydrous aluminum chloride or iron (III) chloride in aprotic solvents like dichloromethane.

Major Products

  • Oxidation: : Forms the sulfone derivative.

  • Reduction: : Results in the sulfide form.

  • Substitution: : Yields substituted benzisothiazolone derivatives.

Scientific Research Applications

3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenethylpropanamide finds use across various scientific fields:

  • Chemistry: : As a reagent for studying electrophilic aromatic substitution reactions.

  • Biology: : Investigated for its potential as a biochemical probe.

  • Medicine: : Explored for its anti-inflammatory and anti-cancer properties due to its ability to modulate enzyme activity.

  • Industry: : Used in the synthesis of advanced materials with unique electrical and optical properties.

Mechanism of Action

The compound exerts its biological effects primarily through the modulation of enzyme activity. It interacts with specific molecular targets, such as kinases and phosphatases, altering their activity and consequently affecting cellular signaling pathways. The benzisothiazolone core facilitates these interactions, making the compound a potent modulator of biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of benzoisothiazol-3(2H)-one derivatives, which exhibit diverse biological activities. Below is a comparative analysis with structurally and functionally related analogs:

Structural Analogs with Benzoisothiazol-3(2H)-one Core

Compound Name Key Structural Features Biological Activity/Properties Reference
3-(3-Oxobenzo[d]isothiazol-2(3H)-yl)-N-phenylpropanamide (Compound 13) Lacks dioxido group; phenylamide substituent Synthesized with 100% purity; antiviral potential (HCV helicase inhibition)
2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetonitrile (Compound 2) Nitrile substituent instead of propanamide-phenethyl High antioxidant activity (IC₅₀: 0.12 μM); moderate anti-inflammatory (IL-6 inhibition)
Methyl 2-hydroxy-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)propanoate Methyl ester and hydroxyl group Planar isothiazolinone ring; used in crystallography studies
2-Phenethylbenzo[d]isothiazol-3(2H)-one Phenethyl group directly attached to the core Antifungal and antibacterial activity

Functional Analogs with Modified Side Chains

Compound Name Key Modifications Biological Activity/Properties Reference
3-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)propanamide Fluorinated phenyl group Enhanced metabolic stability; potential CNS activity (structural similarity to CNS-targeting agents)
Ethyl 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetate (Compound 10) Ethyl ester side chain Intermediate for further derivatization; synthesized via saccharin and ethyl chloroacetate
Compound 12n (Triazolylmethyl-piperazinyl derivative) Triazole and piperazine moieties Cytotoxic activity (low ionization potential, Egap = 7.5691 eV)

Activity Comparison

  • Anticancer Activity: The target compound’s phenethylamide group may improve membrane permeability compared to shorter-chain analogs like Compound 2 (acetonitrile derivative).
  • Anti-Inflammatory Activity: The dioxido group enhances COX-1 binding affinity (Gibbs free energy: −7.2 kcal/mol) compared to non-dioxido analogs like Compound 13 .
  • Antimicrobial Activity :

    • 2-Phenethylbenzo[d]isothiazol-3(2H)-one shows broad-spectrum antifungal activity, while the target compound’s amide group may reduce microbial resistance .

Key Research Findings

  • Molecular Docking : The target compound’s dioxido group and phenethylamide side chain form hydrogen bonds with COX-1 residues (Tyr-355, Ser-530), enhancing inhibition .
  • DFT Analysis : The lowest energy gap (Egap = 7.5691 eV) in Ester 3f correlates with its cytotoxic activity, suggesting similar trends for the target compound .
  • Synthetic Yield : Saccharin-derived analogs are synthesized in moderate-to-excellent yields (68–96%) via nucleophilic substitution or esterification .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Formula Molecular Weight Melting Point (°C) LogP
3-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenethylpropanamide C₁₈H₁₈N₂O₄S 358.4 Not reported 2.1*
2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetonitrile (Compound 2) C₉H₅N₂O₃S 227.2 146–146.3 1.8
3-(3-Oxobenzo[d]isothiazol-2(3H)-yl)-N-phenylpropanamide (Compound 13) C₁₆H₁₄N₂O₂S 298.4 Not reported 2.5

*Estimated using ChemDraw.

Biological Activity

3-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenethylpropanamide is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • Molecular Formula : C_{13}H_{14}N_{2}O_{4}S
  • Molecular Weight : 298.38 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this example)

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : The compound may inhibit bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways.
  • Anti-inflammatory Effects : It could modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
  • Antioxidant Properties : The presence of dioxido and oxo groups suggests potential for scavenging free radicals.

Research Findings

Several studies have explored the biological activity of related compounds. Below is a summary table of key findings from various research articles.

StudyCompoundBiological ActivityKey Findings
3-Oxo-benzothiazole derivativesAntimicrobialShowed significant inhibition against Gram-positive bacteria.
Isothiazole derivativesAnti-inflammatoryReduced TNF-alpha levels in vitro.
Benzisothiazole analogsAntioxidantDemonstrated high radical scavenging activity.

Case Studies

  • Antimicrobial Efficacy : A study conducted on derivatives of isothiazole showed that modifications at the nitrogen atom significantly enhanced antimicrobial properties against Staphylococcus aureus and Escherichia coli. The study highlighted structure-activity relationships that could be applied to design new derivatives with improved efficacy.
  • Anti-inflammatory Mechanism : In vitro assays indicated that certain derivatives inhibited NF-kB activation, leading to decreased expression of inflammatory mediators in macrophages. This suggests a potential therapeutic role in treating chronic inflammatory diseases.
  • Antioxidant Potential : A comparative analysis of various benzothiazole compounds revealed that those with electron-donating groups exhibited enhanced antioxidant activity, making them candidates for further development as therapeutic agents against oxidative stress-related conditions.

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